Related Compounds: The provided papers discuss several related molecules, including:* Pazopanib: [] A potent anticancer agent containing a substituted indazole ring linked to a 2-chloropyrimidine moiety. This similarity suggests potential applications of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol in cancer research.* 4-[(2-amino-1,3-thiazol-4-yl)amino]nitrobenzene: [] This newly synthesized chromogenic reagent used for paracetamol determination showcases the potential of similar structures for analytical chemistry applications.* (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid: [, ] This compound exhibits interesting solubility properties in various solvents, suggesting potential applications in pharmaceutical formulations and drug delivery.
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O and a CAS number of 2846-77-7. This compound is a derivative of pyrimidine, characterized by its six-membered aromatic ring containing nitrogen atoms. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities.
The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the reaction between 2-amino-4,6-dichloropyrimidine and ethanolamine. This reaction is generally carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The nucleophilic substitution mechanism allows the ethanolamine to displace one of the chlorine atoms on the pyrimidine ring, leading to the formation of the desired product.
The molecular structure of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol features a pyrimidine ring substituted with amino and hydroxyl functional groups.
This structure allows for various chemical interactions, making it a versatile compound in synthetic chemistry .
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol can undergo several types of chemical reactions:
These reactions highlight the compound's potential for further functionalization and modification in synthetic applications .
The mechanism of action for 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or modulating their function. This mechanism is particularly relevant in medicinal chemistry, where such interactions are crucial for therapeutic efficacy .
The compound exhibits low bioaccumulation potential (LogKOW = -0.8191), indicating favorable environmental characteristics regarding mobility and degradation .
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol has several scientific applications:
The versatility of this compound makes it valuable across various fields, including pharmaceuticals, biochemistry, and materials science .
The synthetic exploration of chloropyrimidinylaminoethanol derivatives accelerated in the 2000s alongside advances in kinase inhibitor development. Early routes relied on classical nucleophilic aromatic substitution (SNAr), where 2,4-dichloropyrimidine was reacted with ethanolamine under controlled conditions to favor C4 amination while preserving the C2 chloride as a synthetic handle . This selectivity capitalizes on the enhanced leaving-group propensity of the C4 chloride due to the electron-withdrawing nitrogen at position 3. Patent analyses reveal progressive optimization:
Table 1: Key Synthetic Advancements in Chloropyrimidinylaminoethanol Synthesis
Time Period | Synthetic Approach | Key Innovation | Limitations Addressed |
---|---|---|---|
Pre-2000 | Stepwise SNAr with ethanolamine | Regioselective C4 amination | Low yields (~40-60%) due to over-alkylation |
2000-2010 | Metal-catalyzed cross-coupling | Introduction of Suzuki/Negishi for pyrimidine elaboration | Restricted to halogenated precursors |
Post-2010 | TMPMgCl·LiCl-mediated directed metalation | Regioselective C-H functionalization (e.g., iodination) | Enables late-stage diversification [3] |
Modern routes leverage directed ortho-metalation (DoM) strategies. For example, TMPMgCl·LiCl (Knochel-Hauser base) enables regioselective iodination at C5 of the pyrimidine ring prior to ethanolamine coupling, facilitating subsequent cross-coupling for structural diversification [3]. These developments transformed the scaffold from a rigid template to a springboard for generating structurally diverse libraries targeting kinases, epigenetic regulators, and anti-infective agents.
The molecular architecture of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol confers exceptional versatility in drug discovery:
Table 2: Key Structural Features and Functionalization Pathways
Structural Region | Key Attributes | Common Derivatizations |
---|---|---|
2-Chloropyrimidine ring | Electron-deficient core; SNAr at C2; H-bond acceptor | Amines → 2-aminopyrimidines; Thiols → thioethers |
C4-Amino linker (NH) | H-bond donor; Conformational restraint | Acylation; Alkylation; Cyclization to fused systems |
Ethanol moiety (–CH2CH2OH) | Protic solvent compatibility; H-bond donor/acceptor | Ether synthesis; Ester formation; Cyclodehydration |
Notably, the ethanolamine tether enables cyclization to morpholine or oxazoline rings under acidic conditions, adding conformational constraint. This was exploited in WO2019207463A1 to generate fused tetrahydropyrido[4,3-d]pyrimidine CDK inhibitors [1] [3].
While 2-[(2-Chloropyrimidin-4-yl)amino]ethanol is extensively utilized in medicinal chemistry, significant knowledge gaps persist:
Table 3: Key Research Gaps and Proposed Directions
Research Area | Current Understanding | Knowledge Gaps |
---|---|---|
Target Validation | CDK inhibition proven for C5/C6 analogs | Target engagement data lacking for ethanolamine series |
Metabolic Stability | Hepatic oxidation suspected at ethanol group | No definitive metabolite profiling; CYP isoform ID |
Synthetic Access | SNAr and C-C coupling established at C2/C5 | C-H functionalization hampered by ethanol group |
Computational Modeling | Docking studies for kinase targets performed | Free-energy perturbation (FEP) studies for binding affinity prediction absent |
Future research should prioritize:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8